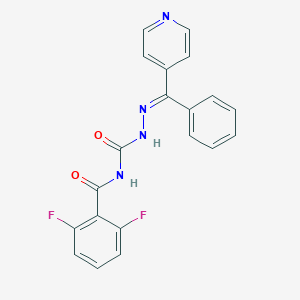![molecular formula C18H18N6OS B287826 N-(2-methylphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B287826.png)
N-(2-methylphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide, commonly known as MMPTC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
作用機序
The exact mechanism of action of MMPTC is not fully understood. However, studies have shown that it inhibits the activity of various enzymes and proteins involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). It also induces apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects
MMPTC has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. It also inhibits the proliferation and migration of cancer cells and exhibits antibacterial and antifungal activity.
実験室実験の利点と制限
One of the main advantages of using MMPTC in lab experiments is its low toxicity and high selectivity towards specific targets. However, its hydrophobic nature and poor solubility in water can make it difficult to work with, and its stability under different conditions needs to be carefully evaluated.
将来の方向性
There are several potential future directions for the use of MMPTC in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its use as an anti-cancer agent, either alone or in combination with other drugs. Additionally, its antibacterial and antifungal properties make it a promising candidate for the development of new antibiotics. Further research is needed to fully understand the potential applications of MMPTC and to optimize its properties for specific uses.
In conclusion, MMPTC is a promising compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of MMPTC and to optimize its properties for specific uses.
合成法
MMPTC is synthesized through a multi-step process involving the reaction of 2-methylbenzaldehyde with hydrazine hydrate, followed by the reaction of the resulting product with thiosemicarbazide and 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid hydrazide. The final product is obtained through the reaction of the intermediate product with acetic anhydride and glacial acetic acid.
科学的研究の応用
MMPTC has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for the development of novel therapeutic agents.
特性
製品名 |
N-(2-methylphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide |
|---|---|
分子式 |
C18H18N6OS |
分子量 |
366.4 g/mol |
IUPAC名 |
1-(2-methylphenyl)-3-[(5-methyl-1-phenyltriazole-4-carbonyl)amino]thiourea |
InChI |
InChI=1S/C18H18N6OS/c1-12-8-6-7-11-15(12)19-18(26)22-21-17(25)16-13(2)24(23-20-16)14-9-4-3-5-10-14/h3-11H,1-2H3,(H,21,25)(H2,19,22,26) |
InChIキー |
NTMUQFYIONANPG-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=S)NNC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C |
正規SMILES |
CC1=CC=CC=C1NC(=S)NNC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(Trifluoromethyl)phenyl]ethanone [6-ethoxy-2-(methylsulfanyl)-4-pyrimidinyl]hydrazone](/img/structure/B287744.png)
![1-[3-(Trifluoromethyl)phenyl]ethanone [6-methoxy-2-(methylsulfanyl)-4-pyrimidinyl]hydrazone](/img/structure/B287745.png)


![5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287751.png)



![5-amino-3-ethyl-1-[6-(4-fluorophenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287755.png)

![5-amino-1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile](/img/structure/B287758.png)


![1,4-Bis{4-[2-(benzyloxy)ethoxy]-4-methyl-2-pentynyl}piperazine](/img/structure/B287766.png)